molecular formula C15H17NO5 B2916683 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate CAS No. 1956365-99-3

1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

Cat. No.: B2916683
CAS No.: 1956365-99-3
M. Wt: 291.303
InChI Key: POIFHSVSARRTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C₁₅H₁₇NO₅. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation products include oxo derivatives.
  • Reduction products include alcohol derivatives.
  • Substitution products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (CAS No. 1956365-99-3) is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and pharmacological implications of this compound, supported by relevant studies and data.

  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.31 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a piperidine ring with two carboxylate groups and a benzyl substituent.

Antimicrobial Activity

Studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains. For instance, compounds containing the piperidine structure have been evaluated for their antibacterial efficacy and have demonstrated valuable results in inhibiting bacterial growth .

Cytotoxicity and Antiproliferative Effects

Research into related piperidine derivatives has revealed their potential as cytotoxic agents. For example, compounds with similar structures were tested against human cancer cell lines using MTT assays to assess cell viability. Results indicated varying degrees of antiproliferative activity, suggesting that structural modifications can enhance biological effects .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the piperidine ring contributes to interactions with biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the carbonyl groups may also facilitate hydrogen bonding, enhancing binding affinity to target sites.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler piperidine derivatives. The synthetic routes often include:

  • Formation of the piperidine ring.
  • Introduction of the benzyl group.
  • Addition of carboxylic acid functionalities.

Research into similar compounds has provided insights into optimizing synthesis for improved yield and purity .

Case Study: Antimicrobial Evaluation

A study conducted on various piperidine derivatives demonstrated that modifications in the structure could significantly impact their antibacterial activity. In this study, several compounds were screened against common bacterial strains such as E. coli and Staphylococcus aureus, revealing that certain substitutions led to enhanced activity compared to standard antibiotics .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compound TBDTBD

Case Study: Cytotoxicity Assay

In vitro studies using MTT assays on human cancer cell lines showed that derivatives similar to 1-benzyl 3-methyl 5-oxopiperidine exhibited IC50 values ranging from low micromolar to high micromolar concentrations. This suggests potential for further development as anticancer agents .

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 5-oxopiperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-14(18)12-7-13(17)9-16(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIFHSVSARRTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.